Quinoline-4-Amine Versus 4-Carboxamide Scaffold: Hydrogen-Bonding Pharmacophore Differentiation from Talnetant (SB-223412)
CAS 918970-08-8 employs a quinoline-4-amine scaffold, whereas talnetant (SB-223412, CAS 174636-32-9) and the majority of clinically characterized 2-phenylquinoline NK3 antagonists utilize a quinoline-4-carboxamide core [1]. The C4-amine is a hydrogen-bond donor (HBD), while the C4-carboxamide acts as both HBD and hydrogen-bond acceptor (HBA), fundamentally altering the pharmacophoric interaction with the NK3 receptor binding site [2]. This scaffold difference means CAS 918970-08-8 occupies a distinct region of the 2-phenylquinoline chemical space and cannot be substituted by talnetant or other 4-carboxamides without changing the HBA/HBD profile [1].
| Evidence Dimension | C4 substituent (pharmacophoric group at quinoline 4-position) |
|---|---|
| Target Compound Data | Quinoline-4-amine (C4-NH; 1 HBD, 0 HBA at C4) |
| Comparator Or Baseline | Talnetant (SB-223412): Quinoline-4-carboxamide (C4-CONH; 1 HBD, 1 HBA at C4). SB-222200, SB-400238, SB-414240, GSK172981 all share the 4-carboxamide scaffold. |
| Quantified Difference | Qualitative difference: 0 HBA vs. 1 HBA at the C4 pharmacophore attachment point to the NK3 receptor. |
| Conditions | Structural comparison based on 2D chemical topology; pharmacophore analysis inferred from Blaney et al. 2001 J. Med. Chem. NK3/NK2 receptor docking models. |
Why This Matters
The amine-to-amide substitution alters hydrogen-bonding capacity at the critical C4 pharmacophore, meaning CAS 918970-08-8 represents a 'scaffold-hop' that may engage the NK3 receptor differently and cannot be assumed to replicate the binding mode or selectivity profile of amide-based clinical candidates.
- [1] Blaney, F. E.; Raveglia, L. F.; Artico, M.; et al. Stepwise modulation of neurokinin-3 and neurokinin-2 receptor affinity and selectivity in quinoline tachykinin receptor antagonists. J. Med. Chem. 2001, 44 (11), 1675–1689. View Source
- [2] Giardina, G. A. M.; Sarau, H. M.; Farina, C.; et al. Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 1. Identification of the 4-Quinolinecarboxamide Framework. J. Med. Chem. 1997, 40 (12), 1794–1807. View Source
